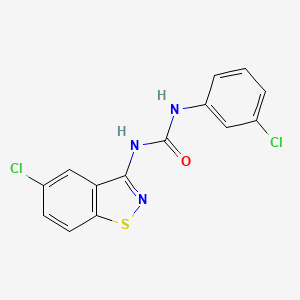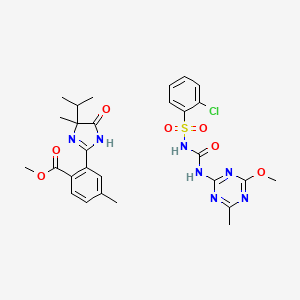
Chlorsulfuron-Imazamethabenz mixt.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorsulfuron-Imazamethabenz mixture is a combination of two herbicides, chlorsulfuron and imazamethabenz, used primarily for controlling broad-leaved weeds and grasses in various crops. Chlorsulfuron is a sulfonylurea herbicide, while imazamethabenz is an imidazolinone herbicide. Both compounds inhibit specific enzymes in plants, leading to their selective action against weeds.
準備方法
Synthetic Routes and Reaction Conditions
Chlorsulfuron: Chlorsulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxy-6-methyl-1,3,5-triazine-2-amine, followed by sulfonation with chlorosulfonic acid.
Imazamethabenz: Imazamethabenz is synthesized by reacting 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of these herbicides involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: Both chlorsulfuron and imazamethabenz can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Chlorsulfuron: Hydroxylated and demethylated derivatives.
Imazamethabenz: Hydroxylated and carboxylated derivatives.
科学的研究の応用
Chlorsulfuron-Imazamethabenz mixture has several applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Used in agricultural research to develop new herbicide formulations and improve crop protection strategies.
作用機序
Chlorsulfuron inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. Imazamethabenz inhibits acetohydroxyacid synthase (AHAS), another enzyme involved in amino acid synthesis. Both enzymes are essential for plant growth, and their inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
類似化合物との比較
Similar Compounds
Tribenuron-methyl: Another sulfonylurea herbicide with a similar mode of action to chlorsulfuron.
Imazapyr: An imidazolinone herbicide similar to imazamethabenz, also inhibiting AHAS.
Uniqueness
The combination of chlorsulfuron and imazamethabenz provides a broader spectrum of weed control compared to using either compound alone. This mixture targets multiple pathways in weeds, reducing the likelihood of resistance development and enhancing overall efficacy.
特性
CAS番号 |
110586-87-3 |
|---|---|
分子式 |
C28H32ClN7O7S |
分子量 |
646.1 g/mol |
IUPAC名 |
1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C12H12ClN5O4S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h6-9H,1-5H3,(H,17,18,20);3-6H,1-2H3,(H2,14,15,16,17,18,19) |
InChIキー |
ZISXHLDDEVBCCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
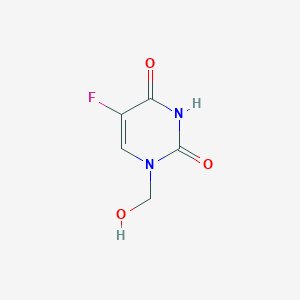
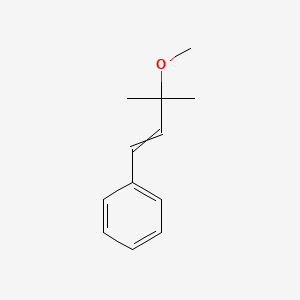
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
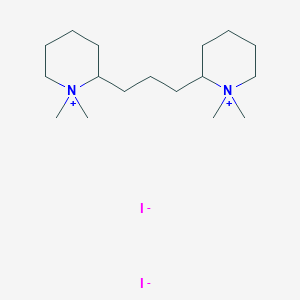

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
